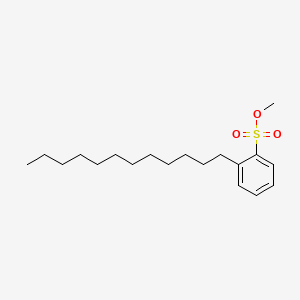

methyl 2-dodecylbenzenesulfonate

Beschreibung

Contextualization within Alkylbenzenesulfonate Chemistry Research

Alkylbenzene sulfonates are a major class of anionic surfactants, characterized by a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail. wikipedia.org This dual nature allows them to be effective cleaning agents, and they are widely used in detergents and other cleaning products. scholarsresearchlibrary.com The most common among these are linear alkylbenzene sulfonates (LAS), which replaced the earlier branched alkylbenzene sulfonates (BAS) due to their enhanced biodegradability. wikipedia.orgscholarsresearchlibrary.com

Methyl 2-dodecylbenzenesulfonate is a specific isomer and ester within this large family. The "2-dodecyl" designation indicates that the dodecyl group (a 12-carbon alkyl chain) is attached to the second carbon of the benzene (B151609) ring. The "methyl...ester" signifies that the sulfonic acid group is esterified with a methyl group. While the sodium salts of dodecylbenzenesulfonic acid are the primary components of many commercial detergents, the methyl esters are more often utilized in specific laboratory and research applications. chemicalbook.com They can serve as analytical standards for the determination of anionic surfactants. chemicalbook.com

The position of the phenyl group on the alkyl chain significantly influences the properties of the alkylbenzenesulfonate, including its biodegradability and surfactant properties. Research in this area often involves studying mixtures of isomers to understand their collective behavior in various environments. nih.gov

Historical Trajectories in Synthetic Methodologies for Benzenesulfonate (B1194179) Esters

The synthesis of benzenesulfonate esters is rooted in the broader history of sulfonation and esterification reactions. The foundational process for producing the precursor, dodecylbenzenesulfonic acid, involves the alkylation of benzene with an appropriate alkene (like dodecene), followed by sulfonation. wikipedia.org

Historically, the sulfonation of alkylbenzenes was achieved using strong acids like concentrated sulfuric acid or fuming sulfuric acid. alfa-chemistry.com This electrophilic aromatic substitution reaction introduces the sulfonic acid group onto the benzene ring. alfa-chemistry.com The subsequent esterification to form the methyl ester can be carried out through various standard laboratory methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.

Over time, synthetic methodologies have evolved to improve efficiency, selectivity, and environmental friendliness. The use of sulfur trioxide as a sulfonating agent, for instance, offers advantages in terms of reaction speed and waste reduction. alfa-chemistry.com An analysis of chemical reactions in medicinal chemistry reveals a trend towards favoring reactions with high chemoselectivity and commercial availability of reagents, a principle that also applies to the synthesis of research chemicals like this compound. nih.gov

The general synthesis route for sodium dodecylbenzene (B1670861) sulfonate, a closely related compound, involves the sulfonation of dodecylbenzene followed by neutralization with sodium hydroxide. cosoonchem.com The production of the methyl ester would follow a similar initial sulfonation step, but with a subsequent esterification instead of neutralization.

Contemporary Research Significance and Academic Gaps for Methyl Dodecylbenzenesulfonates

Current academic interest in methyl dodecylbenzenesulfonates is primarily focused on their role as analytical standards and their use in studying the environmental fate and effects of the broader class of linear alkylbenzene sulfonates (LAS). chemicalbook.comnih.gov The well-defined structure of a specific isomer like this compound allows for precise analytical measurements.

Research has been conducted on the biodegradation of dodecyl benzene sulfonate (DBS), a closely related compound, to understand its environmental impact. nih.gov Such studies often require pure, well-characterized compounds like this compound for accurate analysis of degradation pathways and intermediate products. nih.gov

A significant area of ongoing research is the development of more efficient and sustainable methods for the synthesis of surfactants and related compounds. This includes exploring novel catalysts and reaction conditions to minimize waste and energy consumption. While much of the industrial focus is on the large-scale production of LAS salts, academic research can explore more specialized derivatives like methyl esters to probe fundamental aspects of their chemistry and behavior.

A potential academic gap lies in the detailed investigation of the specific properties and applications of individual isomers of methyl dodecylbenzenesulfonates. While the general characteristics of LAS are well-documented, the subtle differences between isomers like the 2-phenyl, 3-phenyl, etc., derivatives are less explored. Further research could uncover unique properties of these specific isomers that could be exploited in niche applications. Additionally, the development of novel synthetic routes that offer high isomer selectivity remains a challenge and an area ripe for academic exploration.

Chemical Compound Information

| Compound Name |

| This compound |

| Dodecylbenzenesulfonic acid |

| Alkylbenzenesulfonates |

| Linear alkylbenzene sulfonates |

| Branched alkylbenzene sulfonates |

| Sodium dodecylbenzene sulfonate |

| Sulfur trioxide |

| Sulfuric acid |

| Methanol |

| Sodium hydroxide |

| Dodecene |

| Benzene |

| Dodecyl benzene sulfonate |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H32O3S | nih.gov |

| Molecular Weight | 340.52 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.027 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.496 | sigmaaldrich.com |

| CAS Number | 52319-06-9 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22-2/h13-14,16-17H,3-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXYHMWIAPSTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200342 | |

| Record name | Methyl dodecylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52319-06-9 | |

| Record name | Methyl dodecylbenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052319069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dodecylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Dodecylbenzenesulfonate

Alkylation Strategies in Dodecylbenzene (B1670861) Synthesis

The initial and crucial step in the synthesis of methyl 2-dodecylbenzenesulfonate is the alkylation of benzene (B151609) with dodecene to form dodecylbenzene. This electrophilic aromatic substitution reaction, typically a Friedel-Crafts alkylation, has been the subject of extensive research to improve selectivity, efficiency, and environmental compatibility.

Friedel-Crafts Alkylation: Mechanistic Investigations

The Friedel-Crafts alkylation of benzene with 1-dodecene (B91753) proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of the alkene by a Lewis or Brønsted acid catalyst, leading to the formation of a carbocation. This carbocation then attacks the benzene ring to form an arenium ion intermediate, which subsequently loses a proton to yield the alkylated benzene.

A significant challenge in this reaction is the potential for carbocation rearrangements. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The initially formed secondary carbocation from 1-dodecene can undergo hydride or alkyl shifts to form more stable carbocations, leading to a mixture of linear and branched-chain dodecylbenzene isomers. libretexts.orgmasterorganicchemistry.comlibretexts.org The distribution of these isomers is highly dependent on the catalyst and reaction conditions. For instance, the alkylation of benzene with 1-dodecene can yield five positional isomers of linear alkylbenzene (LAB): 2-, 3-, 4-, 5-, and 6-phenyldodecane. researchgate.net Among these, 2-dodecylbenzene is often the desired product due to its superior biodegradability and detergent properties. researchgate.net

Mechanistic studies using deuterated benzene (C₆D₆) with an ionic liquid catalyst, [Bmim]Br-AlCl₃, have shown that the alkylation is induced by AlCl₃, which is generated from the dissociation of the [Al₂Cl₆Br]⁻ anion. researchgate.net The AlCl₃ attracts the π electrons of 1-dodecene, leading to the formation of a positive center at the 2-carbon position. This carbocation then reacts with benzene to form a σ-complex. Subsequently, a deuterium (B1214612) atom from the benzene ring is transferred to the 1-carbon of the side chain, and the AlCl₃ catalyst is regenerated, resulting in the formation of 2-dodecylbenzene. researchgate.net This Lewis acid mechanism provides evidence for the higher selectivity towards 2-dodecylbenzene observed with ionic liquid catalysts compared to proton acid catalysts. researchgate.net

Novel Catalytic Systems for Dodecylbenzene Alkylation

Traditional Friedel-Crafts alkylation often employs homogeneous Lewis acid catalysts like AlCl₃ or strong Brønsted acids such as HF. However, these catalysts pose significant environmental and corrosion challenges. researchgate.net Consequently, there has been a substantial effort to develop heterogeneous and more environmentally benign catalytic systems.

Zeolite Catalysts: Zeolites, particularly those with specific pore structures like BEA, MFI, MWW, and FAU, have emerged as promising solid acid catalysts for benzene alkylation. lidsen.com Their high acidity, shape selectivity, and thermal stability can lead to higher selectivity for the desired linear isomers. lidsen.comed.ac.uk For example, USY zeolite has been shown to be an effective catalyst for the alkylation of benzene with 1-dodecene, with catalytic activity and stability being highly dependent on the pretreatment temperature of the catalyst and the reaction conditions. scispace.com Mesoporous Beta zeolites, prepared through a desilication and secondary-crystallization strategy, have demonstrated enhanced catalytic activity and stability in the alkylation of benzene with 1-dodecene due to improved diffusion properties. ed.ac.ukcityu.edu.hk Studies have shown that Brønsted acid sites are the primary active sites in zeolite-catalyzed alkylation of benzene with 1-dodecene. cityu.edu.hk

Ionic Liquids: Ionic liquids have gained attention as "green" alternatives to traditional catalysts. Their low vapor pressure, thermal stability, and tunable acidity make them attractive for Friedel-Crafts alkylation. The use of 1-butyl-3-methylimidazolium bromide-aluminum chloride ([Bmim]Br-AlCl₃) as a catalyst for the alkylation of benzene with 1-dodecene has been investigated, showing high selectivity for 2-dodecylbenzene. researchgate.net

Other Solid Acid Catalysts: Other solid acid catalysts, such as acidified CuO-MoO₃/Al₂O₃ and acid-activated clays, have also been explored for benzene alkylation. researchgate.net These catalysts have shown high selectivity towards 1-decylbenzene in the alkylation of benzene with 1-decene, with the product yield and conversion being influenced by reaction time and the molar ratio of reactants. researchgate.net

Table 1: Comparison of Catalytic Systems for Dodecylbenzene Alkylation

| Catalyst Type | Advantages | Disadvantages | Key Findings |

| Zeolites (e.g., USY, Beta) | High acidity, shape selectivity, thermal stability, reusable. | Can be prone to deactivation by coking. | Pretreatment temperature and reaction conditions significantly affect activity and stability. scispace.com Mesoporous structures enhance diffusion and catalyst lifetime. ed.ac.ukcityu.edu.hk |

| Ionic Liquids (e.g., [Bmim]Br-AlCl₃) | "Green" solvent, low vapor pressure, tunable acidity, high selectivity for 2-dodecylbenzene. | Can be expensive, potential for leaching. | Mechanism involves AlCl₃ as the active species, leading to high regioselectivity. researchgate.net |

| Acidified Mixed Oxides (e.g., CuO-MoO₃/Al₂O₃) | Low cost, high selectivity. | Lower activity compared to zeolites and ionic liquids. | Product yield and conversion are dependent on reaction time and reactant ratios. researchgate.net |

Sulfonation Techniques and Regioselectivity Studies

The second major step is the sulfonation of the synthesized dodecylbenzene to produce dodecylbenzenesulfonic acid. This electrophilic aromatic substitution introduces a sulfonic acid group (-SO₃H) onto the benzene ring.

Electrophilic Aromatic Sulfonation Pathways and Kinetic Modeling

The sulfonation of dodecylbenzene is typically carried out using sulfur trioxide (SO₃) or fuming sulfuric acid (oleum). researchgate.netalfa-chemistry.com The reaction is an electrophilic substitution where the electrophile, SO₃, attacks the electron-rich benzene ring of dodecylbenzene. alfa-chemistry.com The reaction proceeds through the formation of a σ-complex intermediate, followed by deprotonation to yield the sulfonic acid. alfa-chemistry.com

A kinetic study of dodecylbenzene sulfonation in a mixed batch reactor revealed that the reaction is 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide. hrpub.orgresearchgate.net The rate constant (k) was determined, and the activation energy was calculated to be 43,290.99 J/mole. researchgate.net The kinetic model for the sulfonation reaction can be expressed as:

RD.B = k * [Dodecylbenzene]0.74 * [SO₃]1.59 hrpub.orgresearchgate.net

Another study on the kinetics of sulfonation of dodecylbenzene by sulfur trioxide in a 1,2-dichloroethane (B1671644) solution found the reaction to be rapid and complex, with an initial rate expression of:

-dCi/dT = 5.325 * CH0.563 * CS1.78 uwindsor.ca

where CH is the initial concentration of dodecylbenzene and CS is the initial concentration of sulfur trioxide. uwindsor.ca These studies highlight the complex nature of the sulfonation kinetics, which are influenced by factors such as reactant concentrations and temperature.

Controlled Sulfonation in Microreactor Systems

Microreactors have emerged as a powerful tool for controlling highly exothermic and fast reactions like sulfonation. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to better temperature control and reduced formation of byproducts. academax.comresearchgate.net

The sulfonation of dodecylbenzene with liquid SO₃ in a microreactor has been shown to be controlled by mass transfer, with the initial period of sulfonation being significantly intensified. academax.comresearchgate.net By combining a microreactor with a tank reactor, a yield of dodecylbenzene sulfonic acid as high as 93.7% can be achieved with a molar ratio of SO₃ to dodecylbenzene of 1.1:1. academax.comresearchgate.net The use of a microreactor allows for precise control over reaction parameters such as flow rate, temperature, and reactant concentrations, leading to improved process performance. academax.comresearchgate.net

Table 2: Key Parameters in Dodecylbenzene Sulfonation

| Parameter | Effect on Reaction | Optimized Conditions (Microreactor) |

| Molar Ratio (SO₃:Dodecylbenzene) | Higher ratio increases conversion but can lead to side reactions. | 1.1:1 academax.comresearchgate.net |

| Reaction Temperature | Affects reaction rate and byproduct formation. | Controlled to prevent overheating. academax.comresearchgate.net |

| Mass Transfer | Can be a limiting factor in conventional reactors. | Significantly enhanced in microreactors. academax.comresearchgate.net |

| Reactor Type | Influences heat and mass transfer, and overall yield. | Combination of microreactor and tank reactor shows high yield. academax.comresearchgate.net |

Esterification Processes for Methyl Benzenesulfonates

The final step in the synthesis of this compound is the esterification of the dodecylbenzenesulfonic acid with methanol (B129727). This reaction is typically an acid-catalyzed process.

The Fischer-Speier esterification is a classic method for converting carboxylic acids (and by extension, sulfonic acids) to esters by reacting them with an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgtcichemicals.commasterorganicchemistry.com Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids. wikipedia.org The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to remove the water byproduct, for example, by azeotropic distillation. wikipedia.orgorganic-chemistry.org

Dodecylbenzenesulfonic acid (DBSA) itself can act as a catalyst for esterification reactions. researchgate.netrsc.orgmdpi.com For instance, DBSA has been used to catalyze the esterification of oleic acid with methanol. researchgate.net The study found that the reaction rate increased with the hydrophobicity of the catalyst. researchgate.net The kinetics of the esterification were found to be influenced by the catalyst concentration, temperature, and the presence of water. researchgate.net

A patent describes a method for the synthesis of esters in a dodecylbenzenesulfonic acid inverse microemulsion. google.com In this process, DBSA acts as both a catalyst and a surfactant. The esterification is carried out by reacting an alcohol and a carboxylic acid in the microemulsion system, achieving high conversion rates under mild conditions. google.com While this patent does not specifically detail the synthesis of this compound, the principles of using DBSA in an esterification process are relevant.

The esterification of dodecylbenzenesulfonic acid with methanol can be achieved by refluxing the sulfonic acid with an excess of methanol in the presence of a strong acid catalyst. The reaction can be summarized as follows:

C₁₂H₂₅C₆H₄SO₃H + CH₃OH ⇌ C₁₂H₂₅C₆H₄SO₃CH₃ + H₂O

To achieve a high yield of the methyl ester, it is crucial to shift the equilibrium to the right. This can be accomplished by using a large excess of methanol or by removing the water formed during the reaction.

Table 3: Esterification Methods for Benzenesulfonates

| Method | Catalyst | Key Features |

| Fischer-Speier Esterification | Strong acids (e.g., H₂SO₄, p-TsOH) | Equilibrium reaction, requires removal of water for high yield. wikipedia.orgorganic-chemistry.org |

| DBSA as Catalyst | Dodecylbenzenesulfonic acid itself | Can catalyze esterification reactions, especially with hydrophobic substrates. researchgate.netrsc.orgmdpi.com |

| Inverse Microemulsion | Dodecylbenzenesulfonic acid | DBSA acts as both catalyst and surfactant, allowing for high conversion under mild conditions. google.com |

Dodecylbenzenesulfonic Acid-Catalyzed Ester Synthesis in Microemulsions

The synthesis of esters, such as this compound, can be effectively carried out in a microemulsion system using dodecylbenzenesulfonic acid (DBSA) as a catalyst. This method offers a dual advantage: DBSA acts as a Brønsted acid to catalyze the esterification reaction and as a surfactant to form a microemulsion. researchgate.net This microemulsion environment increases the interfacial area between the reactants and can entrap the water produced during the reaction, which drives the equilibrium towards the formation of the ester, enhancing the reaction rate and conversion. researchgate.netresearchgate.net

The use of a DBSA-based microemulsion system has been shown to be superior for various organic reactions, leading to high efficiency in bond formation, good yields, and environmentally benign reaction conditions. researchgate.net The reaction process is straightforward, and the DBSA can often be recycled, adding to the method's appeal. google.com

Optimization of Reaction Conditions for Ester Formation

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are often manipulated include temperature, reactant concentration, and the water-to-surfactant ratio (w0) in microemulsion systems.

Research has shown that in DBSA-catalyzed esterifications, a higher conversion rate can be achieved at relatively low temperatures. researchgate.net For instance, in the synthesis of oleic acid-based wax esters using DBSA, optimal conditions were found to be a reaction temperature of 40°C, a 1.3:1 molar ratio of oleic acid to alcohol, and 10 mol% of DBSA, resulting in a 93.6% conversion rate within 4 hours. mdpi.com

The following table summarizes the optimized conditions for a similar DBSA-catalyzed esterification:

| Parameter | Optimal Condition |

| Catalyst | Dodecylbenzenesulfonic acid (DBSA) |

| Temperature | 40°C mdpi.com |

| Reactant Molar Ratio (Acid:Alcohol) | 1.3:1 mdpi.com |

| Catalyst Loading | 10 mol% mdpi.com |

| Reaction Time | 4 hours mdpi.com |

Purification and Isolation Strategies in Research-Scale Synthesis

Following the synthesis of this compound, effective purification and isolation are essential to obtain a product of high purity. A common method for purification at the research scale is distillation under reduced pressure. google.com This technique allows for the separation of the desired ester from unreacted starting materials and the DBSA catalyst, which can then be recycled. google.com

In some cases, particularly when dealing with complex reaction mixtures, chromatographic techniques may be employed to achieve a high degree of purity. The specific choice of chromatographic method would depend on the properties of the impurities present.

Exploration of Sustainable and Green Synthetic Approaches

The development of sustainable and environmentally friendly methods for chemical synthesis is a growing area of focus. For the production of compounds like this compound, several green chemistry principles can be applied.

One promising approach is the use of solvent-free reaction conditions. rsc.org DBSA has been demonstrated to be an effective catalyst for the esterification of various carboxylic acids and alcohols at room temperature without the need for a solvent, which significantly reduces waste and energy consumption. rsc.org

Another green strategy involves the use of renewable feedstocks. While not directly applied to this compound in the provided context, the principle of using bio-based starting materials is a key aspect of green chemistry. nih.gov

Sophisticated Analytical Methodologies for Research on Methyl 2 Dodecylbenzenesulfonate

Spectroscopic Methodologies for Structural Elucidation and Isomer Differentiation

Spectroscopic techniques are indispensable for probing the molecular structure of methyl 2-dodecylbenzenesulfonate and distinguishing between its various isomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound.

¹H NMR Spectroscopy: Proton (¹H) NMR provides critical information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the protons of the methyl ester group, and the protons along the dodecyl chain are observed. researchgate.net The chemical shifts and splitting patterns of the aromatic protons can help determine the substitution pattern on the benzene (B151609) ring. For instance, the differences in chemical shifts between a pure linear isomer and a commercial mixture containing branched isomers can be readily identified. researchgate.net The integration of the proton signals provides a quantitative ratio of the protons in different chemical environments, confirming the compound's structural formula. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments. COSY experiments reveal proton-proton couplings, helping to establish the connectivity of protons within the alkyl chain and the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments of both ¹H and ¹³C signals.

Mass Spectrometry (MS) Fragmentation Analysis and Pathway Elucidation

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elucidating the fragmentation pathways of this compound.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the mass of the parent molecule, although it can sometimes be weak or absent. libretexts.org The fragmentation pattern is characteristic of the compound's structure. For alkylbenzenesulfonates, common fragmentation pathways involve cleavage of the alkyl chain and the loss of sulfur dioxide (SO₂). researchgate.netaaqr.org The analysis of these fragment ions provides valuable structural information. For instance, the presence of specific fragment ions can help identify the branching points in the alkyl chain of different isomers.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is particularly useful for analyzing less volatile and thermally labile compounds like sulfonates. nih.gov It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion. The collision-induced dissociation (CID) of the [M-H]⁻ ion of dodecylbenzenesulfonate often results in the formation of a characteristic ethylene-substituted benzenesulfonate (B1194179) ion (m/z 183) and a subsequent fragment at m/z 119, corresponding to the ethylene-substituted phenoxide ion formed by the loss of SO₂. researchgate.net These fragmentation patterns are crucial for the structural confirmation of the analyte.

A predicted GC-MS spectrum for 4-dodecylbenzenesulfonic acid, a related compound, shows characteristic fragmentation patterns that can serve as a guide for identifying this compound, though experimental verification is necessary. hmdb.ca

Vibrational Spectroscopy (IR, Raman) for Molecular Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. triprinceton.org The IR spectrum of this compound exhibits characteristic absorption bands for the sulfonate group (S=O stretching), the aromatic ring (C=C stretching and C-H bending), and the alkyl chain (C-H stretching and bending). The presence of strong absorptions for polar bonds like S=O makes IR spectroscopy particularly useful for identifying the sulfonate functionality. thermofisher.com Attenuated Total Reflectance (ATR)-IR is a common sampling technique used for analyzing liquid and solid samples without extensive preparation. whiterose.ac.uk

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. triprinceton.org It is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com Therefore, it provides complementary information to IR spectroscopy. In the analysis of alkylbenzenesulfonates, Raman spectroscopy can be used to study the non-polar C-C and C-H bonds of the alkyl chain and the symmetric vibrations of the benzene ring. thermofisher.comnih.gov The combination of IR and Raman spectroscopy can provide a more complete picture of the molecular structure. thermofisher.com For instance, characteristic disulfide peaks around 500 cm⁻¹ in Raman spectra and SO₃ peaks in IR spectra have been used to confirm the sulfonation of polymers. researchgate.net

UV-Vis Spectrophotometric Method Development for Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds like this compound.

The benzene ring in the molecule absorbs ultraviolet radiation, typically in the range of 200-300 nm. acs.org A common method for the quantification of linear alkylbenzene sulfonates (LAS) involves measuring the absorbance at a specific wavelength, often around 225 nm or 280 nm. researchgate.netnih.gov The concentration of the analyte is then determined using a calibration curve prepared from standard solutions of known concentrations.

For instance, a high-performance liquid chromatographic method with UV detection at 280 nm has been developed for the simultaneous determination of linear and branched alkylbenzene sulfonates. researchgate.net Another method for determining LAS in water samples utilized HPLC with UV detection, achieving detection limits in the parts-per-billion (ppb) range. nih.gov Furthermore, a method for quantifying LAS in textiles using online solid-phase extraction followed by HPLC with UV detection demonstrated good linearity within a concentration range of 5 µg/mL to 100 µg/mL. thermofisher.com A spectrophotometric method for the analysis of dodecylbenzene (B1670861) sulfonate (DBS) in biological samples has also been validated, showing good linearity and accuracy. researchgate.net

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. nih.gov However, as an ester, it may be amenable to direct GC-MS analysis under appropriate conditions.

The development of a GC-MS method involves optimizing several parameters, including the type of capillary column, the temperature program, and the mass spectrometer settings. A non-polar capillary column, such as a DB-1 or DB-5 type, is typically used for the separation of dodecylbenzene isomers. chromforum.org Temperature programming is employed to ensure the elution of the various isomers with good resolution. chromforum.org

The mass spectrometer serves as a highly specific and sensitive detector. In electron ionization mode, the resulting mass spectra provide characteristic fragmentation patterns that can be used for the identification and confirmation of the analyte. researchgate.net The analysis of methyl esters of related sulfonic acids by GC/EI-MS has been shown to yield characteristic mass spectra that allow for the elucidation of generalized fragmentation routes. nih.gov While a predicted GC-MS spectrum for 4-dodecylbenzenesulfonic acid is available, it is important to note that this is a theoretical spectrum and requires experimental validation for definitive identification. hmdb.ca

High-Performance Liquid Chromatography (HPLC) for Homologue and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analytical separation of this compound and its related linear alkylbenzene sulfonate (LAS) homologues and isomers. The complexity of commercial LAS mixtures, which contain alkyl chains of varying lengths (typically C10 to C14) and different phenyl substitution positions, necessitates robust chromatographic methods for accurate quantification and characterization. tubitak.gov.tr

Reversed-phase HPLC (RP-HPLC) is the most common approach, where separation is achieved based on the hydrophobicity of the analytes. nih.gov Longer alkyl chains and isomers with the phenyl group closer to the end of the chain exhibit stronger retention on nonpolar stationary phases, such as C18. tubitak.gov.tr To achieve optimal separation of these anionic surfactants, ion-pairing agents like sodium perchlorate (B79767) or ammonium (B1175870) perchlorate are often added to the mobile phase, which typically consists of an acetonitrile/water mixture. tubitak.gov.trresearchgate.net The use of two C18 columns in series has been shown to enhance the separation of complex LAS mixtures. tubitak.gov.tr

Anion-exchange chromatography offers an alternative mechanism for separation based on the interaction between the negatively charged sulfonate group and a positively charged stationary phase. researchgate.net This method can be effective for the simultaneous determination of linear and branched alkylbenzene sulfonates. researchgate.net

The choice of detector is critical for sensitive and selective analysis. UV detectors are commonly used, with a typical wavelength of 225 nm or 280 nm. nih.govresearchgate.net For enhanced sensitivity, fluorescence detectors can be employed, as the benzene ring in the LAS molecule is fluorescent. nih.gov

A key challenge in the HPLC analysis of dodecylbenzenesulfonate isomers is that they can co-elute, making quantification difficult. shodex.com However, specialized polymer-based reversed-phase columns, such as the Shodex RSpak DE-213, have been developed to elute isomers together while separating the homologues, simplifying quantification. shodex.com

The following table summarizes typical HPLC conditions used for the analysis of linear alkylbenzene sulfonates:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Technique | Anion-Exchange HPLC | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Column | Thermo Hypersil Sax (250 x 4.6mm, 5µm) researchgate.net | Inertsil ODS3 (250 x 4.6 mm, 5 µm) nih.gov | Shodex RSpak DE-213 (2.0 mm I.D. x 150 mm) shodex.com |

| Mobile Phase | 40/60 (v/v) acetonitrile/water with 0.05 M NaClO₄ researchgate.net | Acetonitrile/water with ion-pair agent tubitak.gov.trnih.gov | 55% Acetonitrile / 45% (50 mM HCOONH₄ + 0.1% HCOOH aq.) shodex.com |

| Flow Rate | 1.5 ml/min researchgate.net | 1.5 mL/min nih.gov | 0.2 mL/min shodex.com |

| Detector | UV at 280 nm researchgate.net | Fluorescence (Excitation: 225 nm, Emission: 305 nm) nih.gov | ESI-MS (MRM Negative) shodex.com |

| Detection Limit | 10 ppm for LAS researchgate.net | 4.0-5.0 ng/g in blood for each homologue researchgate.net | 5 ng/mL for Sodium dodecylbenzenesulfonate shodex.com |

Development of Hyphenated Analytical Techniques

To overcome the limitations of standalone chromatographic techniques and to gain more comprehensive information, hyphenated analytical techniques are increasingly employed in the analysis of this compound. These methods couple a separation technique, most commonly HPLC or Gas Chromatography (GC), with a spectroscopic detection technique like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. chromatographytoday.comnih.gov This combination provides both separation of complex mixtures and specific identification of the individual components. ijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hyphenated technique for the analysis of LAS. nih.govnih.gov After separation by HPLC, the analyte enters the mass spectrometer, which provides mass-to-charge ratio information, allowing for unequivocal identification and confirmation of different homologues and isomers. researchgate.net The use of electrospray ionization (ESI) is common for these types of compounds. researchgate.netshimadzu.com LC-MS/MS, a further advancement, offers even greater specificity and sensitivity by performing a second stage of mass analysis on fragmented ions. nih.govshimadzu.com This technique is particularly useful for trace-level analysis in complex matrices like environmental water samples. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for LAS analysis, but it requires a derivatization step to convert the non-volatile sulfonic acid group into a more volatile form, such as a methyl ester. nih.govresearchgate.net This allows the compound to be analyzed by GC. GC-MS provides excellent separation and structural information based on the fragmentation patterns of the molecules. nih.gov

Other notable hyphenated techniques include:

LC-NMR: This technique directly couples liquid chromatography with NMR spectroscopy, providing detailed structural information of the separated compounds. chromatographytoday.comijpsjournal.com

LC-FTIR: The coupling of LC with Fourier-Transform Infrared Spectroscopy allows for the identification of functional groups in the separated molecules. nih.gov

The benefits of using hyphenated techniques for the analysis of this compound and related compounds include enhanced sensitivity, improved selectivity, and the ability to perform structural elucidation, which is crucial for isomer-specific studies. chromatographytoday.comijpsjournal.com

Electrochemical Sensor Development for Research Applications

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of surfactants like this compound. rsc.org These sensors work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. rsc.orgtandfonline.com Surfactants, due to their surface-active properties, can be both the target of detection and a component in the sensor's construction to enhance its performance. tandfonline.comtandfonline.com

The development of electrochemical sensors for this purpose often involves the modification of the electrode surface. tandfonline.com Surfactants can be immobilized on the electrode surface through various interactions, which can improve the electrode's properties, including selectivity, conductivity, and stability. rsc.org The unique structure of surfactants, with both a hydrophilic head and a hydrophobic tail, allows them to form organized layers or films on the electrode, which can facilitate the electrochemical reaction of the target analyte. rsc.orgtandfonline.com

Several strategies are employed in the fabrication of these sensors:

In-situ Modification: The surfactant can be directly added to the electrolyte solution, where it can influence the electrochemical process at the electrode-solution interface. tandfonline.com

Electrode Composition Modification: The surfactant can be incorporated into the electrode material itself, for example, in a carbon paste electrode. tandfonline.com

Surface Modification: The electrode surface can be coated with a layer of the surfactant or other materials that have an affinity for the target analyte. tandfonline.com

Techniques such as cyclic voltammetry (CV) and square wave anodic stripping voltammetry (SWASV) are often used with these sensors. tandfonline.comresearchgate.net For instance, a study on a different application demonstrated a sensor with a detection limit as low as 0.1 ppb using SWASV. researchgate.net The development of sensors with high sensitivity and selectivity is an active area of research, with the potential for real-time monitoring of this compound in various research applications. rsc.orgrsc.org

Titrimetric Analysis for Purity and Content Determination in Research Samples

Titrimetric analysis, a classic and reliable analytical method, can be adapted for the determination of the purity and content of this compound in research samples. This method involves the quantitative reaction of the analyte with a reagent of known concentration (the titrant).

A common titrimetric method for anionic surfactants like dodecylbenzenesulfonates is the two-phase titration . In this procedure, the sample containing the anionic surfactant is dissolved in a two-phase system, typically chloroform (B151607) and water. A cationic surfactant of known concentration is used as the titrant, and a mixed indicator, such as methylene (B1212753) blue, is added. The endpoint of the titration is indicated by a color change in one of the phases. This method is used for the assay of methyl dodecylbenzene sulfonate, with a specified purity of ≥ 99%. merckmillipore.com

Another approach involves redox titrations. For example, a substance can be treated with a measured excess of an oxidizing agent, like cerium(IV) sulfate (B86663), in an acidic medium. nih.gov After the reaction is complete, the unreacted oxidant is back-titrated with a standard solution of a reducing agent, such as ferrous ammonium sulfate (FAS), using an appropriate indicator. nih.gov While this specific example is for a different compound, the principle of using an oxidation-reduction reaction could potentially be applied to determine the content of this compound, provided a suitable stoichiometric reaction can be established.

The following table outlines the key aspects of a titrimetric method for ketotifen (B1218977) fumarate, which illustrates the principles that could be applied to this compound.

| Parameter | Description |

| Method | Back-titration with Cerium(IV) nih.gov |

| Oxidant | Cerium(IV) sulphate in sulfuric acid nih.gov |

| Titrant for back-titration | Ferrous Ammonium Sulfate (FAS) nih.gov |

| Indicator | Ferroin nih.gov |

| Applicable Range | 2-18 mg nih.gov |

| Stoichiometry | 1:2 (KTF to Cerium(IV)) nih.gov |

Titrimetric methods, while not as sophisticated as chromatographic or spectroscopic techniques, offer the advantages of being cost-effective, straightforward, and capable of providing high accuracy and precision when properly validated.

Theoretical and Computational Chemistry Studies on Methyl 2 Dodecylbenzenesulfonate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational possibilities of methyl 2-dodecylbenzenesulfonate. Methods like ab initio and Density Functional Theory (DFT) are employed to compute the optimized molecular geometry, which corresponds to the lowest energy state of the molecule.

These calculations involve determining key structural parameters. For the benzene (B151609) ring, this includes the C-C bond lengths and the planarity of the ring. The dodecyl chain, with its numerous single bonds, has multiple rotational degrees of freedom, leading to a variety of possible conformations. Computational methods can identify the most stable conformers by calculating their relative energies. The orientation of the sulfonate group relative to the benzene ring and the methyl ester group are also critical aspects of its structure that are elucidated through these calculations.

Table 1: Calculated Structural Parameters for a Representative Alkylbenzene Sulfonate

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (Aromatic) | Bond length within the benzene ring | ~1.39 Å |

| C-S | Bond length between the benzene ring and sulfur atom | ~1.77 Å |

| S=O | Bond length of the sulfonyl double bonds | ~1.45 Å |

| C-C-C (Alkyl) | Bond angle within the dodecyl chain | ~112-114° |

Note: These are typical values for related compounds; specific values for this compound would be determined in a dedicated computational study.

Density Functional Theory (DFT) Applications for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations can predict a range of properties that govern its reactivity and interactions.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a higher propensity to undergo chemical reactions.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map highlights the electron-rich (negatively charged) and electron-poor (positively charged) regions. For this compound, the sulfonate group is expected to be a region of high electron density, making it a key site for intermolecular interactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Micellar Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For surfactants like this compound, MD simulations are invaluable for understanding how individual molecules interact with each other and with solvent molecules (typically water) to form larger aggregates, such as micelles. nih.gov

These simulations can model the process of micellization, where the hydrophobic dodecyl chains aggregate to form a core that is shielded from the water, while the hydrophilic sulfonate headgroups remain exposed to the aqueous environment. nih.gov MD studies provide detailed information on the structure and dynamics of these micelles. nih.govnih.gov

Key parameters obtained from MD simulations include the aggregation number (the number of surfactant molecules in a micelle), the micelle's shape and size, and the area per headgroup at the micelle-water interface. nih.gov For instance, simulations can show how the insertion of other molecules, like benzene or dodecane (B42187), into the micelle affects its structure and the area per headgroup. nih.gov It has been shown that benzene molecules can increase the interfacial area per monomer, while dodecane is confined to the core. nih.govnih.gov

Radial distribution functions can be calculated to understand the arrangement of different components within the simulation box, such as the distribution of water molecules around the sulfonate headgroups or the packing of the alkyl tails within the micellar core. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions involving this compound, such as its synthesis, hydrolysis, or biodegradation. These studies involve mapping the potential energy surface of the reacting system to identify the most likely reaction mechanism.

A key aspect of this modeling is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For example, the biodegradation of dodecylbenzene (B1670861) sulfonate has been studied, revealing a process that includes chain-shorting oxidation and the opening of the benzene ring. nih.gov Computational modeling could further elucidate the specific enzymatic reactions involved, identifying the intermediate products and transition states for each step of the degradation pathway. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. These predicted spectra can be compared with experimentally obtained NMR spectra to confirm the molecular structure and assign specific peaks to particular atoms.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. The predicted IR spectrum can be used to identify the presence of specific functional groups, such as the S=O stretching vibrations of the sulfonate group and the C-H stretching vibrations of the alkyl chain and benzene ring.

Mass Spectrometry: While not a direct prediction of the spectrum itself, computational methods can help in the interpretation of mass spectrometry data. For instance, electrospray ionization mass spectrometry (ESI-MS) has been used to detect dodecylbenzene sulfonate and its degradation products. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be rationalized by calculating the relative stabilities of different fragment ions. nih.gov

This comparison between predicted and experimental spectra is a powerful approach for confirming the accuracy of the computational models and for gaining a more complete understanding of the molecule's structure and properties.

Methyl 2 Dodecylbenzenesulfonate in Advanced Materials and Chemical System Research

Role as a Model Compound in Polymerization Mechanisms

While methyl 2-dodecylbenzenesulfonate itself is not typically the monomer being polymerized, its structural motifs, particularly the sulfonate ester group, are integral to understanding and developing novel polymerization techniques. The sulfonate ester moiety is recognized for its utility as a building block in synthetic chemistry. eurjchem.com

Research into poly(sulfonate ester)s, for instance, utilizes monomers containing sulfonate ester groups to create polyethylene-like materials. rsc.org In these studies, acyclic diene metathesis (ADMET) polymerization is employed to synthesize aliphatic poly(sulfonate ester)s. rsc.org The presence of the sulfonate ester group in the polymer backbone is investigated for its effect on the material's thermal and morphological properties. rsc.org These sulfonate ester groups can act as points of degradation, making the resulting polymers potentially more susceptible to thermolysis and hydrolysis. rsc.org

Furthermore, the principles of polymerization in the presence of surfactant-like molecules are relevant. In emulsion polymerization, a technique used to synthesize polymers like poly(methyl methacrylate) (PMMA), surfactants are crucial for emulsifying hydrophobic monomers in an aqueous phase. acs.org The surfactant molecules form micelles that serve as loci for polymerization. While not specifically this compound, the general mechanism involves the stabilization of growing polymer particles by surfactant molecules.

Studies on the template polymerization of ionic monomers in the presence of surfactant micelles, such as sodium dodecylbenzenesulfonate (SDBS), provide insights into how the electrostatic interactions between the monomer and the surfactant can influence the polymerization process and the properties of the resulting polymer. researchgate.net For example, the polymerization of trimethylmethacryloyloxyethylammonium methyl sulfate (B86663) in the presence of sodium alkyl sulfate micelles has been shown to decrease the molecular weight and polydispersity of the final polymer due to kinetic and structural template effects. researchgate.net

Investigation of Interfacial Phenomena and Micellar Aggregation Mechanisms

The amphiphilic nature of this compound, with its distinct polar head and nonpolar tail, makes it an excellent model compound for studying interfacial phenomena and micellar aggregation. These studies are fundamental to understanding a wide range of applications, from detergency to drug delivery.

The aggregation of surfactant molecules like this compound in a solvent to form micelles is a key area of investigation. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). The CMC and the aggregation behavior are influenced by factors such as the surfactant's chemical structure, temperature, and the presence of electrolytes.

Research in this area often involves the use of various analytical techniques to characterize the micelles, such as light scattering, tensiometry, and spectroscopy. These studies provide valuable data on micelle size, shape, and aggregation number. For instance, investigations into the properties of polyelectrolytes obtained by polymerization in surfactant micellar solutions have utilized static and dynamic light scattering to understand the influence of the surfactant on the resulting polymer's characteristics. researchgate.net

The table below summarizes typical parameters investigated in micellar aggregation studies of linear alkylbenzene sulfonates.

| Parameter | Description | Typical Range of Investigation |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Varies with alkyl chain length and headgroup. |

| Aggregation Number | The average number of surfactant molecules in a micelle. | Dependent on surfactant structure and solution conditions. |

| Micelle Shape | Can be spherical, cylindrical, or other morphologies. | Influenced by concentration, temperature, and additives. |

| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | Significantly reduced by the presence of surfactants. |

Utilization as a Research Reagent or Intermediate in Novel Chemical Synthesis

The sulfonate ester group in compounds like this compound is a versatile functional group in organic synthesis. Sulfonate esters are known to be good leaving groups, making them valuable intermediates in a variety of chemical reactions. eurjchem.com

Their utility stems from the ability of the sulfonate group to be displaced by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities into a molecule. For example, sulfonate esters can participate in substitution, elimination, and reduction reactions, as well as transition-metal-catalyzed cross-coupling reactions. eurjchem.com

In the context of novel chemical synthesis, a compound like this compound could serve as a starting material or an intermediate for the synthesis of more complex molecules. The dodecylbenzene (B1670861) portion provides a hydrophobic scaffold that can be functionalized via reactions at the sulfonate ester group. For instance, the regioselective cleavage of the C-O or S-O bonds in aryl sulfonate esters can lead to the synthesis of corresponding sulfonamides or N-arylamines. eurjchem.com

The synthesis of sulfonate esters themselves is an area of active research, with various methods being developed and their reaction mechanisms being investigated. eurjchem.com These synthetic routes often involve the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.com The specific conditions of the reaction can influence the outcome and efficiency of the synthesis.

Application in Environmental Remediation Research: Adsorption Studies for Removal from Model Systems

Linear alkylbenzene sulfonates (LAS), including this compound, are widely used in detergents and cleaning products, leading to their presence in wastewater and the environment. alfa-chemistry.com Consequently, there is significant research interest in developing effective methods for their removal from water. Adsorption is a promising technique for this purpose, and this compound can be used as a model compound in these studies.

Researchers investigate the adsorption of LAS onto various materials to understand the removal mechanisms and optimize the process. These studies typically involve batch or column experiments where an aqueous solution of the LAS compound is brought into contact with an adsorbent material. The efficiency of the removal is then assessed by measuring the change in the concentration of the LAS in the solution.

A variety of adsorbent materials are explored, including:

Activated carbon

Clays and zeolites

Polymeric resins

Biomaterials and agricultural wastes

The data obtained from these adsorption studies are often fitted to various isotherm and kinetic models to describe the adsorption process. The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium distribution of the adsorbate between the solid and liquid phases. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to determine the rate of adsorption.

The table below presents a hypothetical example of data that might be generated in an adsorption study of this compound onto a novel adsorbent material.

| Adsorbent Dose (g/L) | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Adsorption Capacity (mg/g) |

| 0.5 | 50 | 25 | 50.0 | 50.0 |

| 1.0 | 50 | 15 | 70.0 | 35.0 |

| 2.0 | 50 | 5 | 90.0 | 22.5 |

| 4.0 | 50 | 1 | 98.0 | 12.25 |

These studies are crucial for designing and implementing effective water treatment technologies to mitigate the environmental impact of surfactants like this compound.

Studies on Interaction with Biomolecules in Model Systems

The interaction of surfactants with biomolecules, such as proteins and lipids, is a fundamental area of research with implications for biochemistry, toxicology, and pharmacology. This compound, as a representative anionic surfactant, is often used in model systems to investigate these interactions.

The binding of surfactants to proteins can lead to a range of effects, from stabilization to denaturation, depending on the surfactant concentration and the nature of the protein. At low concentrations, surfactants may bind to specific sites on the protein surface. As the concentration increases towards the CMC, cooperative binding can occur, leading to the unfolding of the protein's native structure.

Various biophysical techniques are employed to study these interactions, including:

Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of binding.

Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure of the protein.

Fluorescence Spectroscopy: To probe changes in the local environment of tryptophan and tyrosine residues in the protein.

Dynamic Light Scattering (DLS): To measure changes in the size and aggregation state of the protein-surfactant complexes.

The insights gained from these studies are important for understanding the mechanisms of surfactant-induced protein denaturation and for applications where controlling protein-surfactant interactions is crucial, such as in protein formulation and purification.

Environmental Fate and Transformation Mechanisms in Academic Contexts

Biodegradation Pathways and Microbial Metabolism Studies

Biodegradation is the most significant process dictating the environmental fate of LAS. cleaninginstitute.org The process is initiated by a microbial attack on the alkyl chain of the molecule, followed by the degradation of the aromatic ring.

The rate of LAS biodegradation is highly dependent on the presence of oxygen.

Aerobic Degradation: Under aerobic conditions, which are prevalent in most surface waters and upper soil layers, LAS undergoes rapid and extensive biodegradation. cleaninginstitute.orgheraproject.com Numerous studies have demonstrated that microbial communities in wastewater treatment plants, rivers, and soils can readily mineralize LAS. cleaninginstitute.org In soil, primary biodegradation half-lives can be as short as one week, with mineralization occurring over slightly longer periods. heraproject.com For instance, studies on sludge-amended soils showed LAS mineralization half-lives ranging from approximately 2 to 8 days, often following a lag phase. heraproject.com

Anaerobic Degradation: Historically, LAS was considered resistant to biodegradation under anaerobic conditions. nih.gov However, more recent academic research has demonstrated that LAS can be biodegraded in specific anoxic environments, although at a significantly slower rate than aerobic degradation. nih.govcler.com Studies on anoxic marine sediments have shown degradation of up to 79% over 165 days, with a calculated half-life of around 90 days. cler.com While anaerobic digestion in wastewater treatment plants does not significantly contribute to LAS removal, the residual LAS in sludge applied to agricultural land is quickly degraded once aerobic conditions are restored. nih.govcler.com It is now understood that the initial step of anaerobic LAS degradation can involve the addition of fumarate to the alkyl chain, a mechanism similar to that for other long-chain alkanes. cler.com

| Condition | Matrix | Degradation Rate / Half-life (t0.5) | Reference |

|---|---|---|---|

| Aerobic | Activated Sludge | Rapid (half-life <2 days) | regulations.gov |

| Aerobic | Sludge-Amended Soil | Mineralization t0.5 = 2.1-7.9 days (after lag phase) | heraproject.com |

| Aerobic | Aquatic Environment | Mineralization t0.5 = 5.5 hours (alkyl chain) to 17.5 hours (benzene ring) | regulations.gov |

| Anaerobic | Anoxic Marine Sediment | ~79% degradation in 165 days (t0.5 ≈ 90 days) | cler.com |

| Anaerobic (Thermophilic) | UASB Reactor | 37% biodegradation | nih.gov |

The aerobic biodegradation of LAS proceeds through a well-documented pathway involving the formation of transient intermediate products. The primary mechanism involves:

Omega (ω)-oxidation: The terminal methyl group of the alkyl chain is oxidized to a carboxylic acid.

Beta (β)-oxidation: The alkyl chain is sequentially shortened by two-carbon units, leading to the formation of a family of sulfophenylcarboxylic acids (SPCs). nih.govnih.gov

Desulfonation and Ring Cleavage: Once the alkyl chain is sufficiently shortened, the sulfonated phenyl ring is attacked, leading to desulfonation and subsequent cleavage of the aromatic ring, ultimately resulting in complete mineralization to carbon dioxide, water, and sulfate (B86663). hibiscuspublisher.comresearchgate.net

Intermediates produced by alpha (α)-oxidation have also been detected, though the ω/β-oxidation pathway is predominant. nih.govresearchgate.net The persistence of SPCs varies, with shorter-chain SPCs (e.g., C6-SPC, C7-SPC, C8-SPC) sometimes being more resistant to further degradation than the parent LAS molecule. nih.gov However, studies confirm the total disappearance of SPCs, indicating complete degradation under aerobic conditions. nih.govresearchgate.net

| Intermediate Class | Specific Examples | Formation Pathway |

|---|---|---|

| Sulfophenylcarboxylic Acids (SPCs) | 8-(4-sulfophenyl)octanoic acid, C11-SPC, C8-SPC, C6-SPC, C5-SPC | ω- and β-oxidation of the alkyl chain |

| Desulfonation Products | Benzoic acid, Phenylacetic acid | Removal of the sulfonate group |

| Ring Cleavage Products | Catechol, Fumaric acid, Acetoacetic acid | Microbial oxidation of the phenyl ring |

A diverse range of microorganisms is capable of degrading LAS. Bacteria are the primary agents responsible for this process in both natural and engineered systems. hibiscuspublisher.com Often, a consortium of different bacterial species is more effective at complete mineralization than any single strain alone. nih.gov

Identified LAS-degrading bacteria include genera such as:

Pseudomonas nih.govresearchgate.net

Aeromonas nih.gov

Vibrio nih.gov

Acinetobacter researchgate.net

Bacillus researchgate.net

Studies have shown that bacterial consortia can degrade LAS with high efficiency, utilizing it as a sole source of carbon and energy. hibiscuspublisher.comnih.gov For example, a consortium of Aeromonas caviae, Pseudomonas alcaliphila, and Vibrio sp. was shown to degrade 86% of LAS at a concentration of 20 mg/L. nih.gov In addition to bacteria, some fungi (e.g., Penicillium chrysogenum) and algae (Chlorella vulgaris) have demonstrated the ability to degrade these surfactants. researchgate.netnih.gov

Sorption, Mobilization, and Transport Phenomena in Environmental Matrices

Sorption to soil, sludge, and sediment is a critical process that influences the transport and bioavailability of LAS in the environment. nih.govacs.org As an anionic surfactant, the sorption of LAS is complex and is influenced by both hydrophobic and electrostatic interactions. acs.org

Key factors affecting LAS sorption include:

Soil/Sediment Properties: Sorption correlates strongly with the organic carbon content (f_oc) of the soil or sediment. acs.org Materials with higher organic matter exhibit greater sorption. Sorption to iron oxides can also be significant. nih.gov

Solution Chemistry: Sorption is influenced by the concentration of cations in the solution, particularly divalent cations like Ca2+, which can act as a bridge between the negatively charged LAS molecule and negatively charged soil surfaces. acs.org

LAS Structure: The length of the alkyl chain affects sorption, with longer-chain homologues generally showing stronger sorption. acs.org

Sorption isotherms for LAS are typically nonlinear and can be described by models such as the Freundlich equation. nih.govmdpi.com This strong sorption behavior limits the mobility of LAS in soil and reduces its concentration in the aqueous phase, which in turn affects its transport to groundwater. nih.govmdpi.com While this reduces leaching, it can also decrease the bioavailability of the compound for microbial degradation, as only the dissolved fraction is readily available to microorganisms. heraproject.com Desorption can be a slow process, leading to the long-term persistence of low concentrations of LAS bound to soil or sediment particles. nih.gov

Development of Academic Methodologies for Environmental Residue Analysis

The accurate quantification of LAS in complex environmental matrices like water, soil, and sludge requires sophisticated analytical methodologies. The primary technique used in academic research for the separation and quantification of LAS homologues and isomers is High-Performance Liquid Chromatography (HPLC). researchgate.nettandfonline.com

Common analytical configurations include:

HPLC with Fluorescence Detection (HPLC-FL): This is a widely used and robust method for quantifying LAS, as the benzene (B151609) ring provides natural fluorescence. researchgate.net

HPLC with UV Detection (HPLC-UV): An alternative to fluorescence detection, though it may be less sensitive for trace-level analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods offer the highest sensitivity and specificity, allowing for the unambiguous identification and quantification of LAS and its degradation intermediates (like SPCs) at very low concentrations (ng/L levels). jfe-tec.co.jpnih.gov

A crucial step in the analysis is the extraction and preconcentration of the analyte from the environmental sample. Common academic methodologies for sample preparation include:

Solid-Phase Extraction (SPE): Used for cleaning and concentrating LAS from water samples. nih.gov

Liquid-Liquid Extraction (LLE): A classic method for extracting analytes from aqueous solutions. nih.gov

Accelerated Solvent Extraction (ASE) or Soxhlet Extraction: Used for extracting LAS from solid samples like soil, sediment, and sludge. researchgate.netnih.gov

These validated analytical methods are essential for monitoring the fate of LAS in the environment, assessing the efficiency of wastewater treatment processes, and conducting detailed academic studies on its transformation pathways. itrcweb.org

Future Directions and Emerging Research Avenues for Methyl 2 Dodecylbenzenesulfonate

Sustainable and Bio-Renewable Synthesis Pathways

The traditional synthesis of linear alkylbenzene sulfonates (LAS), the parent class of compounds for methyl 2-dodecylbenzenesulfonate, involves multi-stage processes that often rely on petroleum-based feedstocks and harsh reagents like hydrogen fluoride (B91410) (HF). researchgate.net The key steps typically include the dehydrogenation of alkanes, alkylation of benzene (B151609), and subsequent sulfonation. researchgate.net Future research is increasingly focused on developing more sustainable and bio-renewable pathways to these important surfactants.

One promising avenue is the utilization of bio-based feedstocks. Research into using organic waste products and biomass as starting materials for chemical synthesis is gaining traction. mdpi.com For instance, exploring catalytic routes to convert fatty acids or other bio-derived molecules into the linear alkylbenzene backbone could significantly reduce the environmental footprint of production.

Furthermore, the development of greener catalytic systems is crucial. This includes replacing hazardous catalysts like HF with solid acid catalysts or exploring enzymatic processes for specific transformations. The goal is to improve selectivity, reduce waste, and minimize the formation of byproducts such as dialkylbenzenes, which can be difficult to separate from the desired product. researchgate.netcir-safety.org

Advanced Spectroscopic and Structural Elucidation Challenges

The analysis of complex surfactant mixtures, including isomers like this compound, presents significant analytical challenges. While standard methods like High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry (MS) are commonly used, the detailed characterization of specific isomers and impurities requires more advanced techniques. cir-safety.org

One of the main challenges lies in separating and identifying the various isomers present in commercial LAS products. cir-safety.org The position of the phenyl group on the alkyl chain and the substitution pattern on the benzene ring can vary, leading to a multitude of closely related compounds. Advanced chromatographic techniques, coupled with high-resolution mass spectrometry (HRMS), are essential for the precise identification and quantification of these isomers.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), has proven to be a powerful tool for detecting and characterizing dodecylbenzene (B1670861) sulfonate and its degradation products in environmental samples. nih.govrsc.org Future research will likely focus on developing more sensitive and specific MS-based methods for isomer-specific analysis, which is crucial for understanding the environmental fate and biological activity of individual components.

Exploration of Novel Reactivity Patterns and Applications as a Chemical Tool

Beyond its role as a surfactant, the chemical structure of this compound offers potential for novel reactivity and applications as a chemical tool. The presence of the sulfonate ester group and the aromatic ring provides multiple sites for chemical modification.

For example, the sulfonate ester could potentially be used as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. This could open up pathways to new classes of compounds with potential applications in materials science or as intermediates in organic synthesis.

Furthermore, the dodecyl chain and the benzene ring can be modified to create multifunctional surfactants. For instance, the introduction of hydroxyl groups onto the benzene ring can enhance the emulsifying and foaming properties of the parent sulfonate. mdpi.com This approach allows for the fine-tuning of surfactant properties for specific applications, such as enhanced oil recovery. mdpi.com

Predictive Modeling and Machine Learning Applications in Alkylbenzenesulfonate Chemistry

The complexity of alkylbenzenesulfonate synthesis and the vast number of possible isomers make predictive modeling and machine learning valuable tools for research and process optimization. researchgate.netresearchgate.net Mathematical models can be developed to predict the performance of sulfonation reactors and optimize operating conditions to improve product quality and yield. researchgate.net

Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even aid in the design of new catalysts. rsc.orgyoutube.com In the context of alkylbenzenesulfonate chemistry, machine learning could be used to:

Predict the properties of different isomers based on their molecular structure.

Screen for potential bio-renewable feedstocks and catalysts.

Model the environmental fate and transport of these compounds. mdpi.com

By leveraging the power of computational chemistry and machine learning, researchers can accelerate the discovery and development of new and improved alkylbenzenesulfonate-based materials. youtube.comyoutube.comyoutube.com

Interdisciplinary Research Opportunities in Environmental and Materials Science

The widespread use of alkylbenzenesulfonates as surfactants means they are frequently detected in the environment. rsc.org This presents both challenges and opportunities for interdisciplinary research.

Environmental Science: Understanding the biodegradation pathways of this compound and other LAS isomers is crucial for assessing their environmental impact. nih.govrsc.org Studies have shown that microorganisms can degrade these compounds, but the rate and mechanism of degradation can be influenced by environmental factors and the specific chemical structure. nih.govrsc.orgnih.gov Future research could focus on identifying the enzymes and metabolic pathways involved in the biodegradation of specific isomers and developing strategies for the bioremediation of contaminated sites.

Materials Science: The self-assembly properties of surfactants like this compound make them interesting building blocks for the creation of novel materials. Their ability to form micelles and other aggregates in solution can be harnessed to create nanostructured materials with applications in drug delivery, catalysis, and coatings. acs.org Research in this area could explore the use of this compound and its derivatives in the formulation of new functional materials with tailored properties. scirp.org

Q & A

Q. What are the standard protocols for synthesizing methyl 2-dodecylbenzenesulfonate, and how can its purity be verified?

this compound is synthesized via sulfonation and esterification reactions. A common method involves reacting sodium dodecylbenzene sulfonate (SDBS) with methylating agents under controlled conditions (e.g., using formaldehyde as a crosslinker in acidic media) . Key steps include:

- Reaction Setup : Conduct the reaction in anhydrous conditions to avoid hydrolysis.

- Purification : Use column chromatography or recrystallization to isolate the product.

- Purity Verification :